HPLC-MS Method Linearity and Recovery for Vardenafil Oxopiperazine in Dietary Supplements
A dedicated HPLC-MS method was developed for the detection of vardenafil oxopiperazine. The method demonstrated excellent linearity in the concentration range of 5–60 µg/mL, with a coefficient of determination (R²) of 0.9998 [1]. The average recovery rate was 99.77%, with a relative standard deviation (RSD) of 0.44% (n=6) [1]. In contrast, methods for other PDE5 inhibitor impurities, such as vardenafil N-oxide or vardenafil dimer, require separate, individually validated protocols, as their chromatographic behavior and mass spectrometric response differ significantly due to distinct chemical structures [2].
| Evidence Dimension | Analytical Method Performance (Linearity and Recovery) |
|---|---|
| Target Compound Data | Linear range: 5–60 µg/mL, R² = 0.9998; Average recovery: 99.77%, RSD = 0.44% |
| Comparator Or Baseline | Other vardenafil-related impurities (e.g., vardenafil N-oxide, vardenafil dimer) — No comparable validated method data reported in the same matrix, requiring separate method development [2] |
| Quantified Difference | Direct quantification data for vardenafil oxopiperazine demonstrates high accuracy and precision, establishing a benchmark for its own detection. |
| Conditions | HPLC-MS with C18 column, mobile phase methanol:water (70:30), positive electrospray ionization mode, analysis of adulterated dietary supplements. |
Why This Matters
The established linear range and high recovery validate the compound's suitability as a reference standard for quantitative analysis, ensuring reliable detection in complex matrices for regulatory compliance.
- [1] 帅方文, 王向峰, 雷玉萍, 肖江, & 王秀乙. (2016). 液相色谱-质谱联用法检测保健品中非法掺入的伐地那非氧代哌嗪. 广东化工, 43(1), 131–133. View Source
- [2] Reddy, V. V., Rao, M. V. N. B., Reddy, G. M., & Mukkanti, K. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(23), 3513–3523. View Source
